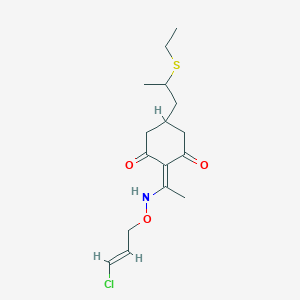

C-Demethyl Clethodim

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

C-Demethyl Clethodim is a chemical compound with the molecular formula C16H24ClNO3S . It is used in the field of proteomics research .

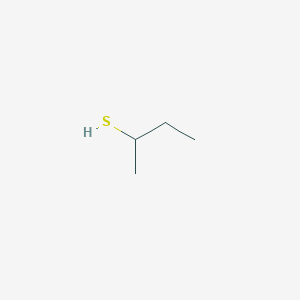

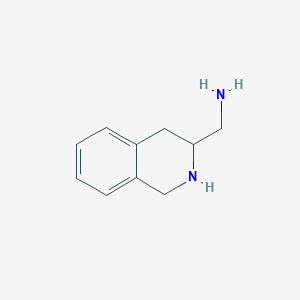

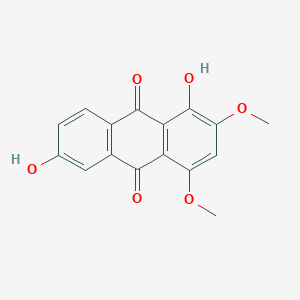

Molecular Structure Analysis

The molecular structure of C-Demethyl Clethodim is represented by the formula C16H24ClNO3S . The exact structure details are not available in the searched resources.Chemical Reactions Analysis

Clethodim, a related compound, has been found to transform into clethodim sulfone and clethodim sulfoxide . The specific chemical reactions involving C-Demethyl Clethodim are not clearly mentioned in the available resources.Physical And Chemical Properties Analysis

Clethodim, a related compound, has been evaluated for its physical-chemical properties . The specific physical and chemical properties of C-Demethyl Clethodim are not clearly mentioned in the available resources.Aplicaciones Científicas De Investigación

Herbicide for Grasses

C-Demethyl Clethodim is a systemic post-emergent herbicide for grasses . It is highly selective and is used on crops such as cotton, coffee, onions, carrots, and soybeans .

Toxicogenetic Studies

The herbicide has been used in toxicogenetic studies to evaluate its harmful effects. For instance, it has been used with the model plant Allium cepa . The herbicide demonstrated phytotoxicity, inhibiting germination and root growth at certain concentrations .

Biochemical Effects

C-Demethyl Clethodim has been used to study biochemical effects. Changes were observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase at certain concentrations .

Anatomical Studies

The herbicide has been used in anatomical studies. Changes were observed in cell elongation at certain concentrations, demonstrated in histological analyses of the root apex .

Efficacy Studies with Other Herbicides

Studies have been conducted to determine the effect of other herbicides on the efficacy of C-Demethyl Clethodim. For example, the addition of glyphosate plus dicamba to clethodim at certain concentrations reduced control .

Adjuvant Studies

Research has been conducted to determine the foliar absorption of C-Demethyl Clethodim and its polar degradation products with different adjuvants .

Mecanismo De Acción

Target of Action

C-Demethyl Clethodim, like Clethodim, primarily targets the plant acetyl-CoA-carboxylase , an enzyme crucial for fatty acid biosynthesis. This enzyme is common to the pathways of fatty acid biosynthesis .

Mode of Action

C-Demethyl Clethodim is a selective herbicide that exhibits its pesticidal activity in plants by inhibiting the action of acetyl coenzyme A carboxylase . This inhibition disrupts the normal biochemical processes within the plant, leading to the death of the plant .

Biochemical Pathways

The inhibition of acetyl coenzyme A carboxylase by C-Demethyl Clethodim affects the fatty acid biosynthesis pathway . This disruption leads to a deficiency in essential fatty acids, which are crucial for various cellular functions, including the formation of cell membranes. The lack of these fatty acids eventually leads to the death of the plant .

Pharmacokinetics

The pharmacokinetics of C-Demethyl Clethodim involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and then undergoes several metabolic pathways, including oxidation to clethodim sulfoxide, conversion to S-methyl via a sulphonium cation intermediate, conversion to imine, and hydroxylation at the 5 position . The residues of clethodim and its oxidation metabolites in soil, plant, and seed have been studied using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) .

Result of Action

The result of C-Demethyl Clethodim’s action is the death of the plant. The herbicide demonstrates phytotoxicity, inhibiting germination and root growth at various concentrations . It also causes changes in the enzymatic activity of certain enzymes and in cell elongation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of C-Demethyl Clethodim. For instance, the risk for earthworm-eating birds and mammals was assessed as high at first tier for soils with pH < 5.5 This indicates that soil pH can influence the bioavailability and toxicity of the compound

Safety and Hazards

Propiedades

IUPAC Name |

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO3S/c1-4-22-11(2)8-13-9-14(19)16(15(20)10-13)12(3)18-21-7-5-6-17/h5-6,11,13,19H,4,7-10H2,1-3H3/b6-5+,18-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVJEPZJOFFBPS-YADWXFRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC(C)CC1CC(=C(C(=O)C1)/C(=N/OC/C=C/Cl)/C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-Demethyl Clethodim | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)